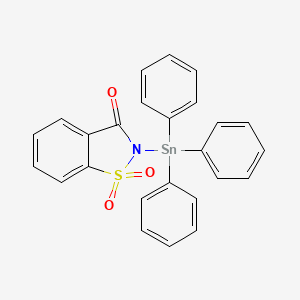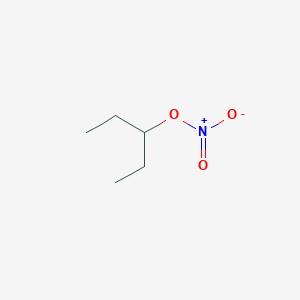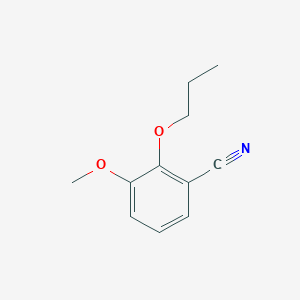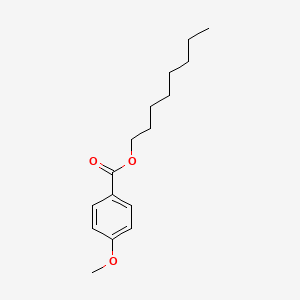
Octyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 4-methoxybenzoate, also known as octyl p-methoxybenzoate, is an organic compound with the molecular formula C16H24O3. It is an ester derived from 4-methoxybenzoic acid and octanol. This compound is commonly used in the cosmetic industry, particularly in sunscreens, due to its ability to absorb ultraviolet (UV) radiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyl 4-methoxybenzoate is synthesized through the esterification of 4-methoxybenzoic acid with octanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Octyl 4-methoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 4-methoxybenzoic acid and octanol.
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: 4-methoxybenzoic acid and octanol.
Oxidation: 4-methoxybenzoic acid derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Octyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on skin cells and its role in protecting against UV radiation.
Medicine: Explored for its potential use in topical formulations for skin protection.
Industry: Widely used in the formulation of sunscreens and other cosmetic products due to its UV-absorbing properties.
Mechanism of Action
The primary mechanism of action of octyl 4-methoxybenzoate is its ability to absorb UV radiation. The methoxy group on the aromatic ring enhances the compound’s ability to absorb UVB radiation, thereby protecting the skin from harmful effects. The absorbed energy is dissipated as heat, preventing damage to skin cells and reducing the risk of sunburn and other UV-induced skin conditions.
Comparison with Similar Compounds
Octyl 4-methoxybenzoate is often compared with other UV-absorbing compounds, such as:
Octyl methoxycinnamate: Another common UVB absorber used in sunscreens.
Benzophenone-3: A broad-spectrum UV absorber that protects against both UVA and UVB radiation.
Homosalate: A UVB absorber with similar applications in sunscreens.
Uniqueness
This compound is unique due to its specific absorption properties and its ability to provide effective UVB protection. Its chemical structure allows for efficient absorption of UV radiation, making it a valuable ingredient in sunscreen formulations.
Properties
CAS No. |
75156-21-7 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
octyl 4-methoxybenzoate |
InChI |
InChI=1S/C16H24O3/c1-3-4-5-6-7-8-13-19-16(17)14-9-11-15(18-2)12-10-14/h9-12H,3-8,13H2,1-2H3 |
InChI Key |
MYWIXKRFXVEVBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


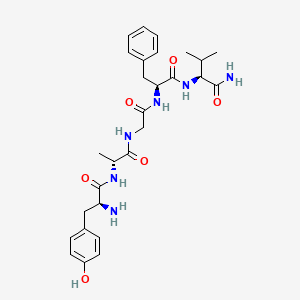
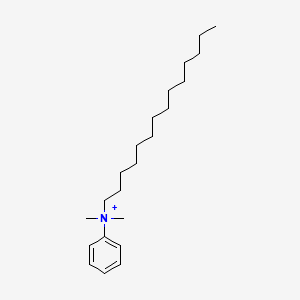
![4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene](/img/structure/B14433657.png)
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
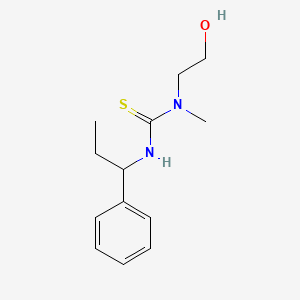

![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)

